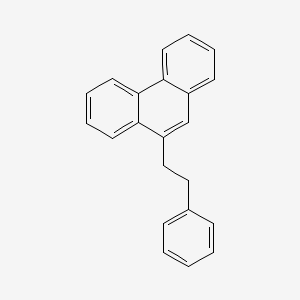

9-(2-Phenylethyl)phenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

106032-13-7 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

9-(2-phenylethyl)phenanthrene |

InChI |

InChI=1S/C22H18/c1-2-8-17(9-3-1)14-15-19-16-18-10-4-5-11-20(18)22-13-7-6-12-21(19)22/h1-13,16H,14-15H2 |

InChI Key |

GTQSXFXNEZCADN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques in Research of 9 2 Phenylethyl Phenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 9-(2-Phenylethyl)phenanthrene, with its distinct aromatic and aliphatic regions, NMR provides critical data on the chemical environment, connectivity, and spatial proximity of each proton and carbon atom.

A standard one-dimensional ¹H NMR spectrum of this compound would be expected to show two main regions of signals. The aromatic region, typically between δ 7.0 and δ 9.0 ppm, would contain a complex series of overlapping multiplets corresponding to the nine protons of the phenanthrene (B1679779) ring system and the five protons of the terminal phenyl group. The aliphatic region would feature two characteristic signals, likely appearing as triplets between δ 2.5 and δ 3.5 ppm. These signals correspond to the two methylene (B1212753) (-CH₂) groups of the ethyl bridge, with their splitting pattern arising from coupling to each other.

The ¹³C NMR spectrum would similarly show a number of signals in the aromatic region (δ 120-140 ppm) for the 20 aromatic carbons and two distinct signals in the aliphatic region (δ 30-40 ppm) for the two ethyl bridge carbons. However, for a complete and unambiguous assignment of each signal, two-dimensional NMR techniques are essential. ndl.go.jp

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex structure of this compound by mapping out correlations between different nuclei. ugr.es

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ugr.es For this compound, a key cross-peak in the COSY spectrum would confirm the connectivity between the two methylene groups of the ethyl bridge. It would also reveal correlations between adjacent protons within the phenanthrene and phenyl rings, helping to trace the connectivity within these aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. ugr.es Each CH, CH₂, and CH₃ group produces a cross-peak, linking its ¹H and ¹³C chemical shifts. This allows for the definitive assignment of the carbon signals for the two ethyl bridge carbons and the 14 protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. ugr.es This is arguably the most powerful tool for assembling the molecular puzzle. For instance, HMBC would show a correlation from the methylene protons adjacent to the phenanthrene ring to the C9 and C8a/C10a carbons of the phenanthrene system, confirming the attachment point of the side chain. Correlations from the same protons to carbons within the phenyl group would be absent, confirming the structure is not an isomer.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between nuclei. semanticscholar.org This is vital for understanding the molecule's three-dimensional shape and preferred conformation. NOESY cross-peaks would be expected between the ethyl bridge protons and the protons on the neighboring aromatic rings (H8 on phenanthrene and the ortho protons on the phenyl group), providing insights into the rotational dynamics and steric interactions of the molecule.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Key Expected Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H – ¹H | Phen-CH₂ -CH₂ -Ph Adjacent aromatic protons (e.g., H1-H2, H2-H3) | Confirms ethyl bridge connectivity and aromatic spin systems. |

| HSQC | ¹H – ¹³C (1-bond) | Links each proton to its directly attached carbon. | Unambiguous assignment of all protonated carbons. |

| HMBC | ¹H – ¹³C (2-4 bonds) | Phen-CH₂ → C9, C8a, C10a of phenanthrene CH₂ -Ph → C-ipso, C-ortho of phenyl ring | Confirms attachment points and overall molecular framework. |

| NOESY | ¹H – ¹H (through space) | Phen-CH₂ ↔ H8 of phenanthrene CH₂ -Ph ↔ ortho-protons of phenyl ring | Provides data on molecular conformation and steric hindrance. |

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes. nih.gov For this compound, rotation around the single bonds of the ethyl bridge and the bond connecting the side chain to the phenanthrene ring could potentially be restricted. While rotation is likely fast at room temperature, at very low temperatures, this rotation could slow sufficiently to result in the appearance of distinct signals for formerly equivalent protons. By analyzing the changes in the spectra (e.g., peak broadening, coalescence, and sharpening) as a function of temperature, the energy barriers for these rotational processes could be calculated, providing a quantitative understanding of the molecule's conformational flexibility.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₂₂H₁₈. HRMS would be used to confirm this by comparing the experimentally measured exact mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Result (e.g., [M+H]⁺) |

|---|---|---|

| C₂₂H₁₈ | 282.14085 | 283.14868 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺˙), subjecting it to fragmentation, and then analyzing the resulting product ions. The fragmentation pattern is like a fingerprint for the molecule and helps to confirm its structure. For this compound, the most likely fragmentation pathways would involve cleavage of the bonds in the ethyl bridge, as these are the weakest bonds in the molecule.

Key fragmentation processes would include:

Benzylic Cleavage: The bond between the two -CH₂- groups is benzylic to both the phenanthrene and phenyl rings. Cleavage at this position is highly favorable. This would lead to the formation of a prominent peak at m/z 91, corresponding to the stable benzyl (B1604629) cation (or tropylium (B1234903) ion, [C₇H₇]⁺), and a fragment at m/z 191, corresponding to the phenanthrenylmethyl cation ([C₁₅H₁₁]⁺).

McLafferty-type Rearrangement: While less common for purely hydrocarbon systems, rearrangements could also occur.

Loss of the Phenyl Group: Cleavage of the bond between the ethyl group and the phenyl ring could lead to a fragment corresponding to the loss of a phenyl radical (77 Da).

The analysis of these specific fragmentation pathways provides strong confirmatory evidence for the proposed structure and distinguishes it from potential isomers. amazonaws.com

Table 3: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 282 (M⁺˙) | 191 | [C₁₅H₁₁]⁺ (Phenanthrenylmethyl cation) | Benzylic cleavage |

| 282 (M⁺˙) | 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage |

| 282 (M⁺˙) | 178 | [C₁₄H₁₀]⁺˙ (Phenanthrene radical cation) | Cleavage with hydrogen rearrangement |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

While NMR and MS provide powerful evidence for chemical structure and connectivity, X-ray crystallography offers the ultimate, definitive proof by mapping the precise positions of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. To perform this analysis, a suitable single crystal of this compound, typically larger than 0.1 mm and of high quality, must first be grown.

The data from an X-ray diffraction experiment would provide a three-dimensional model of the molecule, yielding a wealth of structural information:

Unambiguous Confirmation of Connectivity: It would visually confirm the entire bonding framework.

Precise Geometric Parameters: It would provide highly accurate measurements of all bond lengths, bond angles, and torsion (dihedral) angles within the molecule. This data is invaluable for understanding steric strain and electronic effects.

Conformation in the Solid State: The analysis would reveal the exact conformation adopted by the molecule in the crystal lattice, including the rotational angle of the phenanthrene and phenyl rings relative to the ethyl bridge.

Intermolecular Interactions: X-ray crystallography elucidates how molecules pack together in the crystal. This reveals non-covalent interactions such as van der Waals forces and potential C-H···π interactions, which govern the material's bulk properties. The steric bulk and non-planar nature of the phenylethyl group would likely disrupt simple π-π stacking of the phenanthrene cores, leading to more complex packing arrangements.

Table 4: Hypothetical Key Geometric Parameters from X-ray Crystallography

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-H). | Confirmation of single bond character in the ethyl bridge. |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C). | Reveals any steric strain or distortion from ideal sp³ and sp² geometries. |

| Torsion Angles | Dihedral angle describing the rotation around a bond. | Defines the specific gauche/anti conformation of the ethyl bridge. |

| Inter-planar Angle | Angle between the planes of the phenanthrene and phenyl rings. | Quantifies the overall twist of the molecule in the solid state. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the nature of chemical bonds within a molecule. For this compound, these techniques would allow for the clear identification of its distinct structural components: the phenanthrene core, the phenyl group, and the connecting aliphatic ethyl bridge.

The key vibrational modes expected for this compound would include:

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the phenanthrene and phenyl rings are anticipated in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (-CH₂) groups of the ethyl linker would exhibit characteristic symmetric and asymmetric stretching vibrations between 3000 and 2850 cm⁻¹. These peaks would be a definitive indicator of the saturated bridge, distinguishing the compound from its unsaturated analogs.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would appear in the 1620-1450 cm⁻¹ region. The complex pattern of bands in this area would be characteristic of the substituted phenanthrene and monosubstituted benzene (B151609) rings.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the ethyl chain are expected around 1470-1440 cm⁻¹.

Out-of-Plane C-H Bending: Strong absorptions in the IR spectrum below 900 cm⁻¹ arise from the out-of-plane bending of aromatic C-H bonds. The specific pattern would be indicative of the substitution on both the phenanthrene (9-substituted) and phenyl rings.

While experimental spectra are not available, a hypothetical data table can be constructed based on these characteristic frequency ranges.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Unit |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenanthrene, Phenyl |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Linker (-CH₂-CH₂) |

| Aromatic C=C Stretch | 1620 - 1450 | Phenanthrene, Phenyl |

| Aliphatic CH₂ Bend (Scissoring) | ~1465 | Ethyl Linker (-CH₂-CH₂) |

Electronic Spectroscopy for Understanding Electronic Transitions (e.g., UV-Vis Absorption, Fluorescence, Emission, Fluorescence Quenching, Fluorescence Lifetime)

Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of molecules. For this compound, the electronic properties are primarily dictated by the phenanthrene chromophore, as the saturated ethyl linker disrupts the π-conjugation between the phenanthrene and phenyl rings.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to closely resemble that of phenanthrene itself, with slight modifications due to the alkyl substitution at the 9-position. The spectrum would be characterized by several bands corresponding to π→π* transitions. Unlike its conjugated analog, 9-(2-phenylethenyl)phenanthrene, which shows absorption extending into the visible range (up to ~420 nm), this compound would likely exhibit absorption maxima at shorter wavelengths, primarily in the UV region. Studies on various phenanthrene derivatives show that the position and intensity of absorption bands are sensitive to the position of substitution.

Fluorescence Emission: Phenanthrene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound would be expected to exhibit fluorescence emission. The emission spectrum's shape and maximum would be characteristic of the phenanthrene moiety. The lack of conjugation through the linker suggests that the emission would occur at shorter wavelengths (in the blue region of the spectrum) compared to conjugated phenanthrene derivatives.

Fluorescence Quenching and Lifetime: The fluorescence of this compound could be quenched by various molecules (quenchers) through processes like electron or energy transfer. Studies on fluorescence quenching would provide information about the interaction of the excited state of the molecule with other chemical species. The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, is another key parameter. For phenanthrene itself, the fluorescence lifetime is typically in the range of tens of nanoseconds, and a similar value would be expected for this derivative in the absence of quenching processes.

A hypothetical data table for its electronic properties is presented below, based on the known data for parent phenanthrene.

Table 2: Expected Electronic Spectroscopic Properties for this compound in a Non-polar Solvent

| Property | Expected Value | Notes |

|---|---|---|

| Absorption Maxima (λ_max) | ~252 nm, ~293 nm, ~330-350 nm | Similar to phenanthrene, with possible slight red-shifts due to alkyl substitution. |

| Molar Absorptivity (ε) | High for the primary band (~252 nm), lower for longer wavelength bands. | Characteristic of polycyclic aromatic hydrocarbons. |

| Emission Maximum (λ_em) | ~350-400 nm | Typical fluorescence range for phenanthrene derivatives. |

It must be reiterated that the data presented in the tables and the discussion above are based on established principles of spectroscopy and data from the parent phenanthrene system, as specific experimental findings for this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of 9 2 Phenylethyl Phenanthrene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Distributions (HOMO-LUMO analysis)

No dedicated Density Functional Theory (DFT) studies on the ground state geometry, electronic distribution, or HOMO-LUMO analysis of 9-(2-Phenylethyl)phenanthrene have been identified. Such studies would typically provide insights into the molecule's kinetic stability and electron-donating or accepting capabilities.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

There are no specific Time-Dependent Density Functional Theory (TD-DFT) investigations reported for this compound. This type of analysis is crucial for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions, which are fundamental to the photophysical properties of aromatic compounds.

Analysis of Molecular Orbitals and Electron Density Maps

Detailed analyses of the molecular orbitals and electron density maps for this compound are not available. This information, typically derived from DFT calculations, would illustrate how electron density is distributed across the phenanthrene (B1679779) and phenylethyl moieties and identify the frontier orbitals involved in chemical reactions and electronic transitions.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Searches for molecular dynamics (MD) simulations specifically targeting this compound did not yield any results. MD simulations would be instrumental in exploring its conformational flexibility, particularly the rotation around the bond connecting the ethyl group to the phenanthrene core, and in simulating its interactions with other molecules or in condensed phases.

Prediction of Reaction Pathways and Transition States for Synthetic Transformations

Computational studies predicting reaction pathways and identifying transition states for the synthesis or transformation of this compound have not been published. While general synthetic routes for phenanthrene derivatives exist, specific theoretical examinations of the mechanisms and energetics for this compound are absent from the literature.

Structure-Property Relationship Studies through Computational Modeling

While computational modeling is frequently used to establish structure-property relationships in PAHs, no such studies focusing on this compound could be located. These investigations would be valuable for correlating its specific structural features with its potential electronic, optical, or material properties.

Theoretical Insights into Aromaticity and Stability of the Phenanthrene Core and its Substituents

The stability and electronic properties of this compound are fundamentally governed by the aromatic character of its core phenanthrene structure. Computational and theoretical chemistry provide powerful tools to understand the nuanced distribution of π-electrons and the resulting thermodynamic stability of this polycyclic aromatic hydrocarbon (PAH) and the influence of its substituents.

The aromaticity within the phenanthrene nucleus is not uniformly distributed across its three rings. Theoretical models and computational analyses, such as those employing aromaticity indices like the Harmonic Oscillator Model of Aromaticity (HOMA), electronic indices (FLU, PDI, MCI), and magnetic indices like Nucleus-Independent Chemical Shift (NICS), reveal distinct differences in the aromatic character of the central and terminal rings. frontiersin.org For phenanthrene, the terminal rings exhibit a more pronounced aromatic character, supporting the localization of two Clar π-sextets in these rings. frontiersin.org In contrast, the central ring of phenanthrene is significantly less aromatic. frontiersin.org This is the opposite of the pattern observed in anthracene (B1667546), where the central ring is found to be more aromatic. frontiersin.org

The substitution of a hydrogen atom with a 2-phenylethyl group at the 9-position of the phenanthrene core introduces a non-conjugated, flexible side chain. Due to the insulating -(CH₂)₂- linker, the phenyl group of the substituent is not in direct conjugation with the phenanthrene π-system. Consequently, its direct electronic influence on the aromaticity of the phenanthrene rings is expected to be minimal. The primary influence of the 2-phenylethyl group would be steric in nature, potentially affecting the molecule's conformation and its interactions with other molecules.

While specific computational studies on the aromaticity and stability of this compound are not widely available, research on other alkyl-substituted phenanthrenes provides some insight. Studies have shown that the position of alkylation can influence the molecule's properties and reactivity. nih.govnih.gov For instance, alkyl substitution can shift oxidative metabolism from the aromatic ring system to the alkyl side chain. nih.govnih.gov However, without direct computational data, the precise quantitative effects of the 2-phenylethyl substituent on the stability and aromaticity indices of the phenanthrene core remain a subject for further specific investigation.

The inherent stability of the phenanthrene core is a defining feature. The greater stability of phenanthrene relative to its linear isomer, anthracene, is a well-established principle in PAH chemistry, rooted in its electronic structure and π-electron distribution. frontiersin.orgquora.com

Comparative Stability and Aromaticity Data for Phenanthrene and Anthracene

| Compound | Relative Stability (kcal/mol) | Resonance Energy (Kcal/mol) | Aromaticity of Rings |

|---|---|---|---|

| Phenanthrene | 4-8 kcal/mol more stable than Anthracene frontiersin.orgnih.gov | 92 quora.com | Terminal rings are more aromatic frontiersin.org |

| Anthracene | Reference | 84 quora.com | Central ring is more aromatic frontiersin.org |

Chemical Reactivity and Transformations of 9 2 Phenylethyl Phenanthrene

Electrophilic Aromatic Substitution (EAS) on the Phenanthrene (B1679779) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In phenanthrene, the positions of attack are heavily influenced by the stability of the intermediate carbocation (also known as an arenium ion or sigma complex).

For an unsubstituted phenanthrene molecule, electrophilic attack occurs preferentially at the C9 and C10 positions. quora.comquora.com This selectivity is attributed to the superior resonance stabilization of the resulting carbocation intermediate. When an electrophile attacks at the C9 or C10 position, the positive charge can be delocalized across the ring system while preserving the aromaticity of the two other benzene (B151609) rings, which is an energetically favorable state. quora.comvpscience.orgpharmacyfreak.com

Attack at other positions (C1, C2, C3, C4) results in less stable intermediates where the aromatic sextet of at least one ring is disrupted more significantly. pharmacyfreak.com Consequently, reactions such as nitration, halogenation, and sulfonation on unsubstituted phenanthrene typically yield 9-substituted or 9,10-disubstituted products. libretexts.org While a mixture of isomers can be formed, the 9- and 10-isomers are generally the major products under kinetic control. libretexts.org

In 9-(2-phenylethyl)phenanthrene, the presence of the substituent at one of the most reactive sites (C9) significantly alters the regioselectivity of subsequent EAS reactions. The 2-phenylethyl group influences the phenanthrene core through both electronic and steric effects.

Electronic Effects : As an alkyl-type substituent, the 2-phenylethyl group is weakly electron-donating. This activating nature would typically enhance the reactivity of the aromatic ring towards electrophiles. However, with the C9 position already occupied, this effect is redirected to other positions on the phenanthrene nucleus.

Steric Effects : The 2-phenylethyl group is sterically bulky. This bulkiness will hinder the approach of an electrophile to the adjacent C8 and C10 positions. quora.comquora.com Attack at the C10 position, while electronically favorable in unsubstituted phenanthrene, becomes sterically disfavored.

The combination of these effects directs incoming electrophiles to positions on the two terminal rings of the phenanthrene core, away from the substituted central ring. The most likely positions for substitution would be C1, C3, C6, and C8, with the precise distribution of products depending on the specific electrophile and reaction conditions.

| Position | Electronic Influence of Substituent | Steric Influence of Substituent | Predicted Reactivity |

|---|---|---|---|

| C10 | Activated (ortho position) | Highly Hindered | Strongly Disfavored |

| C1 / C8 | Weakly Activated | Slightly Hindered (peri position) | Possible, but may be sterically limited |

| C2 / C7 | Activated (meta position) | Not Hindered | Possible |

| C3 / C6 | Activated (para position) | Not Hindered | Favored |

| C4 / C5 | Weakly Activated | Not Hindered | Possible |

Oxidation Reactions of the Phenanthrene Ring System

The phenanthrene ring system is susceptible to oxidation, particularly at the electron-rich 9,10-bond, which behaves somewhat like an alkene double bond. libretexts.org Treatment of unsubstituted phenanthrene with strong oxidizing agents, such as chromium(VI) reagents (e.g., sodium dichromate, CrO₃) or potassium permanganate (KMnO₄), typically yields 9,10-phenanthraquinone. pharmacyfreak.com

For this compound, the substitution at the C9 position blocks the typical pathway to the quinone. Oxidation would likely require harsh conditions. Under such conditions, the reaction could proceed at the unsubstituted C10 position, potentially leading to a derivative of 2,2'-biphenyldicarboxylic acid (diphenic acid) through oxidative cleavage of the central ring. Alternatively, enzymatic or microbial oxidation can introduce hydroxyl groups, leading to the formation of various dihydrodiol metabolites. pharmacyfreak.comnih.gov

Reduction Reactions of the Phenanthrene Ring System

Reduction of the phenanthrene core primarily targets the central 9,10-double bond. Catalytic hydrogenation, using reagents like hydrogen gas with a palladium (Pd), platinum (Pt), or nickel (Ni) catalyst, selectively reduces this bond. pharmacyfreak.com This reaction is efficient because it leaves the two outer aromatic rings intact, thus preserving a significant amount of aromatic stabilization energy.

The reduction of this compound is expected to proceed smoothly to yield 9-(2-Phenylethyl)-9,10-dihydrophenanthrene . More forceful reduction conditions, such as high-pressure hydrogenation, can lead to the saturation of the entire polycyclic system, yielding perhydrophenanthrene derivatives.

Reactions Involving the Ethylene Bridge or Phenyl Ring of the 2-Phenylethyl Moiety

The 2-phenylethyl side chain possesses its own sites of reactivity, notably the benzylic position of the ethylene bridge and the terminal phenyl ring.

The carbon atom of the ethyl group directly attached to the phenanthrene ring is a benzylic carbon. This position is particularly reactive because any radical, carbocation, or carbanion intermediate formed at this site is stabilized by resonance with the extensive π-system of the phenanthrene core. libretexts.orgchemistrysteps.com

Side-Chain Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the side chain. chemistrysteps.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com The reaction proceeds by cleaving the bond between the first and second carbon atoms of the side chain, converting the benzylic carbon into a carboxylic acid. Thus, oxidation of this compound would yield 9-phenanthrenecarboxylic acid . chemistrysteps.com

Radical Halogenation : The benzylic position is susceptible to radical halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator are used to selectively introduce a bromine atom at the benzylic position, yielding 9-(1-bromo-2-phenylethyl)phenanthrene . libretexts.orgchemistrysteps.com

Reactivity of the Terminal Phenyl Ring : The terminal phenyl group can undergo its own electrophilic aromatic substitution reactions (e.g., nitration, halogenation). However, the phenanthrene ring system is generally more activated towards electrophiles than a simple benzene ring. Therefore, EAS reactions are more likely to occur on the phenanthrene core unless reaction conditions are specifically tailored to favor substitution on the terminal phenyl group.

| Reaction Type | Reagent(s) | Reactive Site | Expected Major Product |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or Na₂Cr₂O₇, heat | Benzylic C-H | 9-Phenanthrenecarboxylic acid |

| Radical Bromination | NBS, light/peroxide | Benzylic C-H | 9-(1-Bromo-2-phenylethyl)phenanthrene |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Terminal Phenyl Ring | Mixture of ortho-, meta-, para-nitro isomers (on phenyl ring) |

Cyclization Reactions Involving the Side Chain and Phenanthrene Core

Currently, there is a notable absence of specific research detailing the intramolecular cyclization reactions of this compound. Such reactions, theoretically, could be induced under various catalytic or thermal conditions to form new polycyclic systems. The phenylethyl substituent offers potential pathways for electrophilic or radical cyclization onto the electron-rich phenanthrene core. However, without experimental data, any proposed reaction schemes, potential products, and reaction conditions remain speculative.

Derivatization Strategies for Advanced Materials Research

The development of advanced materials often relies on the strategic functionalization of core molecular structures. For this compound, derivatization could unlock novel optical, electronic, or material properties.

Introduction of Additional Functional Groups

The introduction of functional groups onto the this compound scaffold is a critical step for its application in materials science. However, specific methodologies for the selective functionalization of this compound are not described in the available literature. General methods for the derivatization of phenanthrene could be hypothesized to apply, but their efficacy and regioselectivity on this specific substrate are undocumented.

Formation of Conjugated Systems

Extending the π-conjugated system of this compound is a key strategy for tuning its electronic and photophysical properties for applications in areas such as organic electronics. This could potentially be achieved through reactions involving the phenylethyl side chain or by direct coupling reactions on the phenanthrene nucleus. Nevertheless, there is a lack of specific studies reporting the synthesis of conjugated systems derived from this compound. Research on related compounds, such as 9-[(E)-2-phenylethenyl]phenanthrene, which possesses a double bond in the side chain, offers insights into the properties of extended phenanthrene systems, but this information is not directly transferable to the saturated phenylethyl analogue.

Advanced Applications Research of Phenanthrene Based Systems Relevant to 9 2 Phenylethyl Phenanthrene

Design and Synthesis of Optoelectronic Materials

The rigid and planar structure of the phenanthrene (B1679779) core, combined with its extended π-conjugation, makes it an excellent candidate for the development of novel optoelectronic materials. numberanalytics.comrsc.org Its derivatives are being extensively explored for their use in devices that generate, detect, and control light.

Phenanthrene derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs), particularly in creating efficient and stable emitters. The phenanthrene moiety serves as a robust building block for fluorescent materials due to its inherent photophysical properties. solubilityofthings.com

Researchers have developed highly efficient long-wavelength thermally activated delayed fluorescence (TADF) materials by using 2,3-dicyanopyrazino phenanthrene (DCPP) as an electron acceptor. acs.orgnih.gov By pairing DCPP with various electron-donating groups like carbazole (B46965) (Cz) or diphenylamine (B1679370) (DPA), scientists have created TADF molecules that emit light from yellow to deep-red. acs.orgnih.gov The strong electron-withdrawing capability and large, rigid π-conjugated structure of the DCPP acceptor are key to achieving these long-wavelength emissions. acs.orgnih.gov OLEDs fabricated with these DCPP derivatives have demonstrated high external quantum efficiencies (EQEs) and brightness, with performance among the best reported for long-wavelength TADF OLEDs. acs.orgnih.gov

Another approach involves creating twisted and rigid molecular structures to improve color purity and prevent fluorescence quenching in the solid state. A spiro[benzoanthracene–fluorene] derivative linked to a phenanthrene moiety, specifically 2′,3-di(phenanthren-9-yl)spiro[benzo[de]anthracene-7,9′-fluorene] (DPSBAF), was synthesized for use in non-doped deep-blue OLEDs. researchgate.net This design resulted in a device with a high luminance efficiency and color coordinates very close to the NTSC blue standard. researchgate.net Similarly, indenopyrazine compounds with phenanthrene side groups have been synthesized, showing high photoluminescence quantum efficiency and thermal stability, making them suitable as blue emitters in OLEDs. optica.org

| Emitter Type | Specific Compound Example | Emission Color | Max. Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |

| DCPP-TADF | DCPP-Cz | Yellow | 47.6 | 14.8 | (0.44, 0.54) acs.orgnih.gov |

| DCPP-TADF | DCPP-DPA | Orange | 34.5 | 16.9 | (0.53, 0.46) acs.orgnih.gov |

| Spiro-linked | DPSBAF | Deep-Blue | 2.18 | Not Reported | (0.15, 0.09) researchgate.net |

| Indenopyrazine | PA-EIP | Blue | 1.35 | Not Reported | (0.17, 0.15) optica.org |

This table provides a summary of the performance of various phenanthrene-based derivatives as emitters in Organic Light-Emitting Diodes.

In the field of 3D printing, particularly in vat polymerization technologies like stereolithography (SLA), phenanthrene derivatives have emerged as effective photosensitizers. researchgate.net These molecules can absorb light and transfer energy to an initiator, triggering the polymerization of a liquid resin into a solid object. The focus has been on derivatives of 9-[(E)-2-phenylethenyl]phenanthrene, which are structurally related to 9-(2-Phenylethyl)phenanthrene.

These phenanthrene derivatives have been tested as photosensitizers for diphenyliodonium (B167342) salts to initiate various photopolymerization processes using UV and visible LED light sources. rsc.orgresearchgate.net Studies have demonstrated their utility in the cationic photopolymerization of epoxy monomers and the radical photopolymerization of acrylate (B77674) monomers. rsc.org For instance, in the radical photopolymerization of trimethylolpropane (B17298) triacrylate (TMPTA), compositions using 9-[(E)-2-phenylethenyl]phenanthrene derivatives achieved monomer conversion rates between 21% and 54%. rsc.org The highest conversion rate of 54% was observed with a system containing 9-[(E)-2-(4-cyanophenyl)ethenyl]phenanthrene (FEN-CN) and an iodonium (B1229267) salt under UV light. rsc.org

The effectiveness of these compounds is linked to their spectroscopic properties, such as their absorption characteristics and the efficiency of energy transfer. rsc.orgresearchgate.net Their performance highlights the potential for developing new, highly efficient photoinitiating systems for advanced 3D printing applications, including the fabrication of multi-material objects. researchgate.netrsc.org

| Photosensitizer Derivative | Monomer | Polymerization Type | Light Source | Final Conversion Rate (%) |

| FEN-CN | TMPTA | Radical | UV-LED | 54 rsc.org |

| General 9-[(E)-2-phenylethenyl]phenanthrene derivatives | TMPTA | Radical | UV-LED | 21-54 rsc.org |

| General 9-[(E)-2-phenylethenyl]phenanthrene derivatives | CADE | Cationic | UV-LED | Not specified |

This table summarizes the final conversion rates achieved during the photopolymerization of different monomers using various 9-[(E)-2-phenylethenyl]phenanthrene derivatives as photosensitizers.

The semiconducting properties of phenanthrene derivatives make them attractive for applications in organic electronics, including Organic Photovoltaics (OPVs) and Organic Thin-Film Transistors (OTFTs). sigmaaldrich.com Their ability to be tailored through chemical synthesis allows for the fine-tuning of their electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mjcce.org.mk

Computational studies using Density Functional Theory (DFT) have been employed to investigate phenanthrene derivatives for their potential use in organic solar cells. mjcce.org.mkmjcce.org.mk By designing molecules with a Donor-π-Acceptor (D-π-A) motif, researchers aim to facilitate intramolecular charge transfer, a crucial process for organic semiconductors. mjcce.org.mk These studies have shown that the inter-frontier energy gap of many designed phenanthrene compounds falls within the range required for semiconductors. mjcce.org.mkmjcce.org.mk

Furthermore, machine learning models have been used to analyze a large dataset of phenanthrene-based dyes to predict their photovoltaic performance and accelerate the design of new high-efficiency materials. rsc.org Experimental work has involved synthesizing co-polymers based on phenanthrene and fused-aromatic thienopyrazine for use in OPVs and OTFTs. acs.org These materials have demonstrated promising power conversion efficiencies in bulk heterojunction solar cells and high charge carrier mobilities in transistors. acs.org

| Property | Predicted Range/Value | Significance |

| Enthalpy of Formation (ΔHf) | 5–35 eV per atom | Indicates thermodynamic stability of the molecule rsc.org |

| Decomposition Enthalpy (ΔHd) | Up to 3.0 eV per atom | Relates to the material's durability rsc.org |

| Light Harvesting Efficiency | Up to 94% | Measures the capacity to absorb solar photons rsc.org |

| Inter-frontier Energy Gap | In the range of semiconductors | Determines the electronic and optical properties mjcce.org.mk |

This table presents key electronic properties of phenanthrene-based dyes as predicted by computational and machine learning studies, highlighting their potential for organic photovoltaic applications.

Development of Chemical Sensors and Probes

The unique fluorescence properties of the phenanthrene scaffold make it an excellent platform for the design of chemosensors. solubilityofthings.com These sensors can detect specific ions or molecules through changes in their fluorescence emission, such as "turn-on" or "turn-off" responses.

A notable example is a phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe designed for the "turn-on" detection of copper ions (Cu²⁺). rsc.org This probe cleverly combines excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) phenomena. In the presence of Cu²⁺, the probe forms a complex that exhibits strong green fluorescence, allowing for sensitive and selective detection. rsc.org This sensor has been successfully used to detect Cu²⁺ in living cells. rsc.org

Similarly, another phenanthrene-imidazole conjugate, 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (probe-MPIP), has been developed as a selective fluorescent probe for silver (Ag⁺) ions. epa.govresearchgate.net The probe shows a naked-eye color change from greenish-yellow to orange upon binding with Ag⁺ and can be used for quantification with a very low limit of detection (1.8 nM). researchgate.net Interestingly, the resulting complex can then be used to sequentially detect fluoride (B91410) (F⁻) ions. researchgate.net Polyamides incorporating a phenanthrene chromophore have also been synthesized and investigated for their metal-ion sensing capabilities, showing selective fluorescence quenching in the presence of certain metal ions. acs.org

Applications in Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, phenanthrene-based macrocycles have been utilized as hosts in host-guest systems. These large, electron-rich molecules can encapsulate smaller "guest" molecules within their cavities, driven by noncovalent interactions. researchgate.net This has proven to be a valuable tool for molecular recognition and structural elucidation.

A macrocycle named phenanthrene solubilityofthings.comarene (PTA) has been shown to act as an effective "crystallization chaperone." researchgate.netmdpi.com It can co-crystallize with various liquid organic molecules that are otherwise difficult to crystallize on their own. mdpi.com By forming a crystalline inclusion complex, the precise molecular structure of the encapsulated guest molecule can be determined using single-crystal X-ray diffraction. researchgate.netmdpi.com PTA has demonstrated high adaptability, capable of encapsulating a range of guest molecules without forming strong covalent or directional bonds. researchgate.netmdpi.com

Other studies have explored the use of β-cyclodextrin dimers and trimers as hosts for phenanthrene complexes to study their luminescence properties. rsc.orgrsc.org By embedding a phenanthrene-2-tert-butylbenzene heterotrimer within the cyclodextrin (B1172386) framework, researchers can model and explain phenomena like room-temperature phosphorescence. rsc.orgrsc.org Additionally, a water-soluble azobenzene-based macrocycle has been successfully used to selectively separate phenanthrene from its isomer anthracene (B1667546), showcasing a practical application of host-guest chemistry in purification processes. acs.org

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

Phenanthrene is a fundamental building block in organic chemistry, serving as a versatile precursor for the synthesis of more complex organic molecules and materials. numberanalytics.comsolubilityofthings.com Its fused three-ring structure can be chemically modified through various reactions, such as electrophilic substitution and oxidation, to introduce different functional groups and build larger molecular architectures. numberanalytics.com

The synthesis of phenanthrenone, a carbonyl-bridged phenanthrene, has been streamlined through palladium-catalyzed annulation. rsc.org Phenanthrenone derivatives combine the advantageous properties of both fluorenone and phenanthrene, offering extended conjugation and tunable energy gaps, making them ideal building blocks for new polycyclic aromatic hydrocarbons (PAHs). rsc.org

Furthermore, phenanthrene derivatives are used to construct larger, often non-planar, molecules with unique optical and electronic properties. rsc.org For example, a building block method has been employed to synthesize a series of large cyclic amides containing optically active helicene units derived from benzo[c]phenanthrene. acs.org The unique properties of these complex molecules make them promising for applications in advanced materials, such as organic light-emitting materials and circularly polarized luminescent materials. rsc.org The role of phenanthrene as a precursor extends to the synthesis of pharmaceuticals and dyes. numberanalytics.comsolubilityofthings.com

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of substituted phenanthrenes is a mature field, yet there remains a continuous quest for methods that offer higher yields, milder reaction conditions, and greater functional group tolerance. researchgate.net Traditional methods like the Haworth and Bardhan-Sengupta syntheses, while foundational, often require harsh conditions. scispace.comresearchgate.net

Future research should focus on refining and developing novel synthetic strategies. Promising avenues include:

Photochemical Cyclization: The photocyclization of stilbene-type precursors is a powerful method for forming the phenanthrene (B1679779) core. mdpi.commdpi.com Research into new catalysts and reaction media could improve the efficiency and regioselectivity of these light-induced reactions, particularly for precursors leading to asymmetrically substituted phenanthrenes. mdpi.com For instance, the oxidative photocyclization of stilbenoids can yield phenanthrene structures in high yields. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki and Sonogashira couplings are instrumental in functionalizing the phenanthrene skeleton. benthamdirect.com Future work could explore novel palladium, nickel, or copper catalysts to enable the direct and selective coupling of phenanthrene precursors with phenylethyl moieties or their synthetic equivalents, potentially lowering catalyst loading and expanding the substrate scope.

Aryne Chemistry: The metal-free synthesis of phenanthrenes through the reaction of arynes with α,β-unsaturated compounds is an elegant and increasingly explored strategy. acs.org Developing methodologies to control the annulation of arynes to generate specific substitution patterns, such as the 9-substituted variant, would be a significant advancement. acs.org

Reduction of Vinyl Intermediates: A practical route involves the synthesis of the corresponding vinyl analogue, 9-(2-phenylethenyl)phenanthrene, via methods like the Wittig reaction, followed by selective reduction of the double bond. acs.orgmissouri.edu Research could optimize this two-step process for scalability and efficiency. A related transformation has been demonstrated where a precursor was converted to a styryl phenanthrene. acs.org

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Synthetic Pathways for 9-(2-Phenylethyl)phenanthrene and its Derivatives

| Synthetic Strategy | Precursors | Key Features | Potential for Improvement | Reference(s) |

|---|---|---|---|---|

| Photochemical Cyclization | Stilbene-like molecules | Mild, light-induced reaction | Enhanced regioselectivity, higher quantum yields | mdpi.com, mdpi.com |

| Wittig Reaction & Reduction | 9-Anthraldehyde (B167246), Benzyltriphenylphosphonium (B107652) chloride | Generates a vinyl intermediate for subsequent reduction | Optimization for phenanthrene substrates, improved yields | acs.org, missouri.edu |

| Aryne Annulation | Arynes, Vinyl epoxides/oxetanes | Metal-free approach to functionalized phenanthrenes | Control of regioselectivity, expansion to diverse substrates | acs.org |

| Cross-Coupling Reactions | Halogenated phenanthrenes, Phenylacetylene | Precise C-C bond formation for functionalization | Development of more active and stable catalysts | benthamdirect.com, |

Advanced Spectroscopic Characterization for Deeper Molecular Understanding

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are essential for confirming the structure of this compound. research-nexus.netacademie-sciences.fr However, to fully understand its molecular behavior and potential for applications, more advanced characterization is necessary.

Future investigations should employ a suite of advanced spectroscopic methods:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) can unambiguously assign proton and carbon signals, which is especially important for complex aromatic systems. research-nexus.netacademie-sciences.fr

UV-Visible and Photoluminescence Spectroscopy: A thorough examination of the absorption and emission properties in various solvents is crucial. benthamdirect.comresearch-nexus.netacademie-sciences.fr Phenanthrene derivatives typically show strong absorption in the UV region (around 280-380 nm) and can exhibit strong fluorescence. benthamdirect.comresearch-nexus.netacademie-sciences.fringentaconnect.com Determining properties like the quantum yield and Stokes shift provides insight into the molecule's potential for use in optoelectronic devices. benthamdirect.comresearch-nexus.net

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence or transient absorption spectroscopy can probe the dynamics of the excited states. This data is vital for understanding the mechanisms of fluorescence, intersystem crossing, and energy transfer, which are key processes for applications in OLEDs and as photosensitizers.

Table 2: Illustrative Photophysical Properties of Related Phenanthrene Derivatives

| Property | Typical Range/Observation | Significance | Reference(s) |

|---|---|---|---|

| Maximum Absorption (λmax) | 281 - 380 nm | Defines the wavelengths of light the molecule absorbs | research-nexus.net, academie-sciences.fr |

| Maximum Emission (λem) | Blue to Blue-Green region (e.g., 350-420 nm) | Determines the color of emitted light for OLED applications | researchgate.net, academie-sciences.fr, benthamdirect.com |

| Quantum Yield (Φf) | 0.07 - 0.21 (variable) | Measures the efficiency of the fluorescence process | research-nexus.net |

| Electrochemical Band Gap (Eg) | 2.34 - 2.80 eV | Indicates suitability for use in electronic devices | research-nexus.net |

Integration of Computational Chemistry with Experimental Studies for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental efforts, saving significant time and resources. f1000research.com For a molecule like this compound, a synergistic approach combining theoretical calculations with experimental validation is the most effective path forward.

Future research should leverage computational methods in the following ways:

Predicting Ground and Excited-State Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as HOMO-LUMO energy levels. research-nexus.net These calculations can also predict UV-Vis absorption and emission spectra, allowing for direct comparison with experimental data. escholarship.org

Modeling Reaction Pathways: Computational modeling can be used to investigate the mechanisms of synthetic reactions, helping to rationalize observed product distributions and guide the optimization of reaction conditions for improved selectivity and yield.

Designing Novel Derivatives: A key future direction is the use of computational screening to design new derivatives of this compound with tailored properties. By systematically modifying the substitution pattern on either the phenanthrene or the phenyl ring, it is possible to predict how these changes will affect the molecule's electronic and photophysical characteristics. This predictive capability can prioritize the synthesis of the most promising candidates for specific applications. The open-source toolkit GoodVibes can aid in processing results from such quantum chemical calculations. f1000research.com

Expanding the Scope of Applications for this compound Derivatives in Emerging Technologies

The inherent properties of the phenanthrene core suggest that this compound and its derivatives could be valuable materials in several high-technology areas. researchgate.net The phenylethyl group provides a site for further functionalization, allowing for fine-tuning of the molecule's properties.

Future research should explore applications in:

Organic Light-Emitting Diodes (OLEDs): Phenanthrene derivatives are known to be promising materials for OLEDs due to their high thermal stability and strong blue fluorescence. researchgate.net Research could focus on synthesizing derivatives of this compound that act as efficient blue emitters or as host materials in phosphorescent OLEDs. Patents have already been filed for phenanthrene derivatives in organic electronic devices, highlighting their commercial potential. google.com

Organic Photovoltaics (OPVs): The π-conjugated system of phenanthrene makes it a candidate for use in organic solar cells, either as part of the donor or acceptor material. researchgate.net The ability to functionalize the phenylethyl group could be used to improve solubility, film morphology, and energy level alignment within the device.

Photosensitizers and Photopolymerization: Substituted phenanthrenes and their analogues have been investigated as photosensitizers for processes like photopolymerization and for singlet oxygen generation. researchgate.netscielo.org.co Derivatives of this compound could be designed to have specific absorption characteristics and excited-state energies, making them suitable for initiating chemical reactions with light, including applications in 3D printing and photodynamic therapy. researchgate.netscielo.org.coresearchgate.net

Chemical Sensors: The fluorescent properties of the phenanthrene core are often sensitive to the local environment. By attaching specific recognition units to the phenylethyl group, it may be possible to develop fluorescent chemosensors that signal the presence of specific ions or molecules through changes in emission intensity or wavelength.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(2-Phenylethyl)phenanthrene, and how can competing reaction pathways be minimized?

- Methodology : Palladium-catalyzed aryne annulation ( ) and phenylethynylation ( ) are effective for synthesizing phenanthrene derivatives. To minimize competing pathways (e.g., fluorenyl byproducts), optimize reaction conditions:

- Use electron-deficient palladium catalysts (e.g., Pd(PPh₃)₄) to favor annulation over cyclotrimerization.

- Control temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates.

- Monitor reaction progress via HPLC or GC-MS to detect undesired products early .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

- Methodology :

- UV-Vis Spectroscopy : Measure absorbance maxima; this compound derivatives typically absorb at 420–460 nm (vs. anthracene derivatives at 450–480 nm) due to hypochromic shifts from substituent effects .

- Fluorescence Spectroscopy : Use 3D fluorescence spectra to identify unique excitation/emission pairs (e.g., λex = 255 nm, λem = 273 nm) .

- NMR : Analyze aromatic proton splitting patterns; the phenethyl group introduces distinct coupling in the ¹H NMR spectrum (δ 7.2–7.8 ppm) .

Q. What experimental designs assess the environmental persistence of this compound in soil systems?

- Methodology :

- Soil Microcosm Studies : Spike soil with 150 mg kg⁻¹ phenanthrene (non-phytotoxic concentration) and track degradation via GC-MS over 21 days. Include controls with ethanol (solvent) to distinguish abiotic losses .

- Functional Gene Analysis : Use GeoChip microarrays to monitor PAH-RHDα (polycyclic aromatic hydrocarbon ring-hydroxylating dioxygenase) gene abundance, linking biodegradation to microbial activity .

Advanced Research Questions

Q. What mechanistic insights explain competing fluorenyl vs. phenanthrene product formation in palladium-catalyzed reactions?

- Methodology :

- Carbon-13 NMR and DFT Calculations : Compare intermediate resonance structures. Fluorenyl products (e.g., 5a/5b in ) form via intramolecular cyclization, while phenanthrene derivatives require aryne insertion into Pd-alkyne bonds.

- Kinetic Studies : Vary catalyst loading (0.5–2.0 mol%) and track product ratios. Higher Pd concentrations favor phenanthrene due to faster aryne trapping .

Q. How do substituents on this compound influence nonlinear optical (NLO) properties in conjugated polymers?

- Methodology :

- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) intensity. Polymers with electron-donating groups (e.g., –SCH₃) enhance hyperpolarizabilities (β up to 10⁻²⁷ esu) by reducing torsion angles between phenanthrene units .

- Table 1 : Substituent Effects on NLO Properties

| Substituent | λmax (nm) | β (10⁻²⁷ esu) |

|---|---|---|

| –CN | 420 | 8.2 |

| –SCH₃ | 460 | 9.5 |

| –C₆H₅ | 450 | 7.8 |

| Data from conjugated polymer studies . |

Q. What kinetic models describe the energy-dependent uptake of this compound by Mycobacterium sp.?

- Methodology :

- Saturation Kinetics : Induce cells with phenanthrene, then measure initial uptake rates (Vmax = 26 ± 3 nM). Use inhibitors (e.g., CCCP) to confirm active transport.

- Binding Affinity : Calculate dissociation constant (Kd = 41 ± 21 nM) via radiolabeled [9-¹⁴C]phenanthrene assays .

Q. How do electron-donating/withdrawing groups on the phenethyl moiety affect photoinitiating efficiency in resins?

- Methodology :

- Electron Transfer Studies : Use time-resolved fluorescence to quantify quenching between this compound derivatives and iodonium salts (e.g., SpeedCure 938).

- Molar Extinction Coefficients : Compare ε values at λ = 389 nm (e.g., –SCH₃: ε = 17,527 dm³mol⁻¹cm⁻¹) to correlate substituent effects with photoactivity .

Safety and Handling Considerations

- Synthesis Safety : Follow SDS guidelines for phenanthrene derivatives (e.g., Phenanthrene-9-carboxaldehyde; ). Use fume hoods to avoid inhalation (TLV = 0.2 mg/m³) and wear nitrile gloves to prevent dermal exposure .

- Waste Disposal : Degrade residual phenanthrene derivatives via ozonation or Fenton’s reagent to minimize environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.